Levocloperastine
CAS No.: 132301-89-4
Cat. No.: VC21345385
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 132301-89-4 |
---|---|
Molecular Formula | C20H24ClNO |
Molecular Weight | 329.9 g/mol |
IUPAC Name | 1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine |
Standard InChI | InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 |
Standard InChI Key | FLNXBVJLPJNOSI-FQEVSTJZSA-N |
Isomeric SMILES | C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES | C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Chemistry and Pharmacological Properties
Chemical Structure and Identity
Levocloperastine represents the levo isomer of cloperastine and is identified by the Chemical Abstracts Service (CAS) number 132301-89-4. The full chemical designation of cloperastine is 1-[2-(p-chloro-alpha-phenylbenzyloxy)ethyl] piperidine . Levocloperastine specifically refers to the levo-rotatory enantiomer of this compound.
Pharmacological Classification
Levocloperastine belongs to the class of non-opioid antitussive agents. It demonstrates antitussive efficacy comparable to codeine in preclinical studies but without the associated narcotic effects . Additionally, the compound exhibits antihistaminic properties, sharing structural similarities with H1 receptor antagonists through its ethylamine moiety .
Pharmacological Activity
Preclinical studies have demonstrated that levocloperastine possesses significant antitussive effects comparable to those observed with codeine . In experimental models, it successfully suppresses cough without depressing respiratory function . The compound also exhibits antihistaminic effects, demonstrable in guinea pig models through antagonism of histamine-induced bronchospasm .
Mechanism of Action
Dual Pathway Intervention
Levocloperastine functions through a distinctive dual mechanism of action that addresses both central and peripheral components of the cough reflex . This multi-target approach contributes to its enhanced efficacy compared to single-mechanism antitussives.
Peripheral Activity
Complementing its central effects, levocloperastine also acts on peripheral receptors located in the tracheobronchial tree . This peripheral action helps to reduce local irritation and sensitivity to cough-inducing stimuli.
Antihistaminic Effects
The molecule demonstrates antihistaminic properties, particularly evident in its ability to antagonize tracheal chain contractions induced by histamine in experimental models . This activity provides additional therapeutic benefit in cases where allergic components contribute to cough symptoms.
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic behavior of levocloperastine follows a two-compartmental model with an absorption phase . This profile closely resembles that of the racemic compound DL-cloperastine .
Metabolism and Elimination
Based on studies of the related compound cloperastine, metabolism occurs primarily in the liver through glycuronoconjugation . The metabolites are subsequently eliminated through renal and biliary excretion pathways .
Onset and Duration of Action
Clinical data indicate that levocloperastine demonstrates a rapid onset of action. Therapeutic effects typically begin within 20-30 minutes following oral administration, with a single dose providing approximately 3-4 hours of symptomatic relief .
Clinical Efficacy
Comparative Clinical Performance
Multiple clinical trials have established levocloperastine's superior or comparable efficacy relative to other standard antitussive agents including codeine, levodropropizine, and DL-cloperastine . Notably, levocloperastine demonstrates a faster onset of action compared to these conventional agents .
Clinical Trial Results
A prospective observational study involving 100 adult Indian patients with dry cough demonstrated significant improvements following levocloperastine treatment . The study measured multiple outcome parameters as summarized in Table 1.
Table 1: Clinical Outcomes in Dry Cough Treatment with Levocloperastine
Parameter | Baseline to Day 14 | Statistical Significance |
---|---|---|
Cough Severity (100mm VAS) | Significant Reduction | p<0.0001 |
Cough Frequency (7-point Likert scale) | Significant Reduction | p<0.0001 |
Sleep Disruption | Significant Reduction | p<0.0001 |
Quality of Life (LCQ) | Significant Improvement | p<0.0001 |
Time to Minimal Important Difference | 5.3±0.26 days | - |
By day 14 of treatment, 44% of patients reported complete disappearance of cough, while 54% reported significant improvement .
Manufacturing and Preparation
Synthesis and Resolution
The production of levocloperastine involves the resolution of racemic cloperastine using specific resolving agents . According to patent information, L-(-)-diR substituted benzoyl tartaric acid serves as an effective resolving agent when applied in aliphatic alcohol solvents .
Salt Formation
Following resolution, levocloperastine can undergo a salt-forming reaction with fendisic acid to produce levocloperastine fendisic acid . This preparation method reportedly yields levocloperastine with high optical purity and product yield .
Manufacturing Considerations
Advanced manufacturing methods for levocloperastine emphasize environmental and economic factors. Modern preparation techniques allow for the resolving agent and alcohol solvents to be recycled, reducing waste generation and production costs .
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